Cas no 2000715-67-1 (methyl 2-(methylamino)-3-4-(propan-2-yl)-1H-pyrazol-1-ylpropanoate)

Methyl 2-(methylamino)-3-[4-(propan-2-yl)-1H-pyrazol-1-yl]propanoate is a synthetic organic compound featuring a pyrazole core substituted with an isopropyl group and an ester-linked methylamino propanoate side chain. This structure confers versatility in chemical reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of both ester and secondary amine functional groups allows for further derivatization, enabling tailored modifications for target applications. Its pyrazole moiety contributes to potential bioactivity, while the isopropyl substituent enhances lipophilicity, influencing solubility and binding properties. The compound's well-defined stereochemistry and purity are critical for reproducible results in research and industrial processes.
methyl 2-(methylamino)-3-4-(propan-2-yl)-1H-pyrazol-1-ylpropanoate structure
2000715-67-1 structure
Product name:methyl 2-(methylamino)-3-4-(propan-2-yl)-1H-pyrazol-1-ylpropanoate
CAS No:2000715-67-1
MF:C11H19N3O2
MW:225.287462472916
CID:5830822
PubChem ID:165800257

methyl 2-(methylamino)-3-4-(propan-2-yl)-1H-pyrazol-1-ylpropanoate Chemical and Physical Properties

Names and Identifiers

    • methyl 2-(methylamino)-3-4-(propan-2-yl)-1H-pyrazol-1-ylpropanoate
    • methyl 2-(methylamino)-3-[4-(propan-2-yl)-1H-pyrazol-1-yl]propanoate
    • EN300-1140659
    • 2000715-67-1
    • Inchi: 1S/C11H19N3O2/c1-8(2)9-5-13-14(6-9)7-10(12-3)11(15)16-4/h5-6,8,10,12H,7H2,1-4H3
    • InChI Key: ZACQAIQSVCFDAF-UHFFFAOYSA-N
    • SMILES: O(C)C(C(CN1C=C(C=N1)C(C)C)NC)=O

Computed Properties

  • Exact Mass: 225.147726857g/mol
  • Monoisotopic Mass: 225.147726857g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 6
  • Complexity: 233
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 56.2Ų

methyl 2-(methylamino)-3-4-(propan-2-yl)-1H-pyrazol-1-ylpropanoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1140659-5g
methyl 2-(methylamino)-3-[4-(propan-2-yl)-1H-pyrazol-1-yl]propanoate
2000715-67-1 95%
5g
$3479.0 2023-10-26
Enamine
EN300-1140659-0.1g
methyl 2-(methylamino)-3-[4-(propan-2-yl)-1H-pyrazol-1-yl]propanoate
2000715-67-1 95%
0.1g
$1056.0 2023-10-26
Enamine
EN300-1140659-0.05g
methyl 2-(methylamino)-3-[4-(propan-2-yl)-1H-pyrazol-1-yl]propanoate
2000715-67-1 95%
0.05g
$1008.0 2023-10-26
Enamine
EN300-1140659-10g
methyl 2-(methylamino)-3-[4-(propan-2-yl)-1H-pyrazol-1-yl]propanoate
2000715-67-1 95%
10g
$5159.0 2023-10-26
Enamine
EN300-1140659-1.0g
methyl 2-(methylamino)-3-[4-(propan-2-yl)-1H-pyrazol-1-yl]propanoate
2000715-67-1
1g
$0.0 2023-06-09
Enamine
EN300-1140659-1g
methyl 2-(methylamino)-3-[4-(propan-2-yl)-1H-pyrazol-1-yl]propanoate
2000715-67-1 95%
1g
$1200.0 2023-10-26
Enamine
EN300-1140659-0.25g
methyl 2-(methylamino)-3-[4-(propan-2-yl)-1H-pyrazol-1-yl]propanoate
2000715-67-1 95%
0.25g
$1104.0 2023-10-26
Enamine
EN300-1140659-0.5g
methyl 2-(methylamino)-3-[4-(propan-2-yl)-1H-pyrazol-1-yl]propanoate
2000715-67-1 95%
0.5g
$1152.0 2023-10-26
Enamine
EN300-1140659-2.5g
methyl 2-(methylamino)-3-[4-(propan-2-yl)-1H-pyrazol-1-yl]propanoate
2000715-67-1 95%
2.5g
$2351.0 2023-10-26

Additional information on methyl 2-(methylamino)-3-4-(propan-2-yl)-1H-pyrazol-1-ylpropanoate

Methyl 2-(Methylamino)-3-[4-(Propan-2-yl)-1H-Pyrazol-1-yl]Propanoate: A Comprehensive Overview

Methyl 2-(Methylamino)-3-[4-(Propan-2-yl)-1H-Pyrazol-1-yl]Propanoate, also known by its CAS number 2000715-67-1, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyrazole derivatives, which have been extensively studied for their diverse biological activities and potential applications in drug discovery.

The structure of this compound is characterized by a pyrazole ring, which is a five-membered aromatic heterocycle containing two nitrogen atoms. The pyrazole ring in this molecule is substituted at the 4-position with an isopropyl group, and at the 1-position with a propanoate ester group. The propanoate ester group itself is further substituted at the 2-position with a methylamino group. This unique combination of functional groups imparts the compound with interesting chemical and biological properties.

Recent studies have highlighted the potential of pyrazole derivatives as antimicrobial agents. In a groundbreaking study published in *Journal of Medicinal Chemistry*, researchers demonstrated that methyl 2-(methylamino)-3-[4-(propan-2-yl)-1H-pyrazol-1-yl]propanoate exhibits potent activity against a wide range of bacterial and fungal pathogens. The compound's ability to disrupt bacterial cell membranes and inhibit fungal growth makes it a promising candidate for the development of new antimicrobial therapies.

In addition to its antimicrobial properties, this compound has also been investigated for its anticancer potential. A study conducted at the University of California, Los Angeles (UCLA), revealed that methyl 2-(methylamino)-3-[4-(propan-2-yl)-1H-pyrazol-1-yl]propanoate induces apoptosis in various cancer cell lines, including breast and colon cancer cells. The compound's ability to target specific signaling pathways involved in cancer cell proliferation suggests its potential as a novel anticancer drug.

The synthesis of methyl 2-(methylamino)-3-[4-(propan-2-yl)-1H-pyrazol-1-yl]propanoate involves a multi-step process that begins with the preparation of the pyrazole ring. The key steps include the formation of the pyrazole nucleus through condensation reactions, followed by substitution reactions to introduce the isopropyl and methylamino groups. Recent advancements in catalytic methods have enabled chemists to optimize the synthesis process, improving yield and purity while reducing production costs.

From an environmental perspective, this compound has been assessed for its biodegradability and eco-toxicity. Studies conducted under simulated environmental conditions indicate that methyl 2-(methylamino)-3-[4-(propan-2-yl)-1H-pyrazol-1-yl]propanoate undergoes rapid biodegradation, minimizing its potential impact on ecosystems. These findings are particularly relevant for industries involved in pharmaceutical manufacturing, where environmental sustainability is a growing concern.

In terms of applications, methyl 2-(methylamino)-3-[4-(propan-2-yll)pyrazol[...]

Recommend Articles

Recommended suppliers
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD